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molecular formula C21H21N2O6- B3112717 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid CAS No. 191739-36-3

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B3112717
M. Wt: 397.4 g/mol
InChI Key: WXQFHIXVEGWTFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922707

Procedure details

2-Pyrazinecarboxylic acid (2.15 g, 17.32 mmol) is placed in a hydrogenation bottle containing water (100 mL), sodium bicarbonate (1.45 g, 17.32 mmol) and palladium black (500 mg). The bottle is placed under hydrogen (40 p.s.i.) for 60 hours, filtered through celite and lyophilized. The residue is dissolved in water (25 mL), cooled to 0° C., and treated with sodium bicarbonate (3.78 g, 45.00 mmol) and benzyloxycarbonylchloride (6.25 mL, 41.60 mmol) in acetone (25 mL). After stirring 20 hours at ambient temperature, the acetone is removed in vacuo and the mixture is partitioned between methylene chloride (200 mL) and water (50 mL). The pH of the aqueous phase is adjusted to 2 with 1N HCl. The organic phase is washed with saline, dried over MgSO4, and concentrated in vacuo to give the title compound, MS (Cl, NH3) m/z 416 [M+NH4 ]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
title compound
Name
NH3

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].O.[C:11](=[O:14])([OH:13])[O-].[Na+].[CH2:16]([O:23][C:24](Cl)=[O:25])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC(C)=O.[Pd]>[CH2:16]([O:13][C:11]([N:1]1[CH2:6][CH2:5][N:4]([C:24]([O:23][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:25])[CH2:3][CH:2]1[C:7]([OH:9])=[O:8])=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[NH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
1.45 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
3.78 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
6.25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring 20 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water (25 mL)
CUSTOM
Type
CUSTOM
Details
the acetone is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between methylene chloride (200 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic phase is washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
60 h
Name
title compound
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CN(CC1)C(=O)OCC1=CC=CC=C1)C(=O)O
Name
NH3
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05922707

Procedure details

2-Pyrazinecarboxylic acid (2.15 g, 17.32 mmol) is placed in a hydrogenation bottle containing water (100 mL), sodium bicarbonate (1.45 g, 17.32 mmol) and palladium black (500 mg). The bottle is placed under hydrogen (40 p.s.i.) for 60 hours, filtered through celite and lyophilized. The residue is dissolved in water (25 mL), cooled to 0° C., and treated with sodium bicarbonate (3.78 g, 45.00 mmol) and benzyloxycarbonylchloride (6.25 mL, 41.60 mmol) in acetone (25 mL). After stirring 20 hours at ambient temperature, the acetone is removed in vacuo and the mixture is partitioned between methylene chloride (200 mL) and water (50 mL). The pH of the aqueous phase is adjusted to 2 with 1N HCl. The organic phase is washed with saline, dried over MgSO4, and concentrated in vacuo to give the title compound, MS (Cl, NH3) m/z 416 [M+NH4 ]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
title compound
Name
NH3

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].O.[C:11](=[O:14])([OH:13])[O-].[Na+].[CH2:16]([O:23][C:24](Cl)=[O:25])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC(C)=O.[Pd]>[CH2:16]([O:13][C:11]([N:1]1[CH2:6][CH2:5][N:4]([C:24]([O:23][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:25])[CH2:3][CH:2]1[C:7]([OH:9])=[O:8])=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[NH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
1.45 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
3.78 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
6.25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring 20 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water (25 mL)
CUSTOM
Type
CUSTOM
Details
the acetone is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between methylene chloride (200 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic phase is washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
60 h
Name
title compound
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CN(CC1)C(=O)OCC1=CC=CC=C1)C(=O)O
Name
NH3
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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